1-(2,4-dimethylphenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is a complex organic compound classified as a derivative of benzodiazole. This compound features a unique molecular structure that combines a pyrrolidinone ring with a benzodiazole moiety, substituted with both dimethylphenyl and methylbutyl groups. Its structural complexity suggests potential applications in medicinal chemistry and organic synthesis.
The compound can be synthesized through various chemical methods, typically involving multi-step organic reactions. It is available from chemical suppliers specializing in research chemicals.
This compound falls under the category of benzodiazole derivatives, which are known for their diverse biological activities and applications in pharmaceuticals and materials science.
The synthesis of 1-(2,4-dimethylphenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one generally involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature, pressure, and the choice of solvents and catalysts to optimize yields and purity. Common reagents include alkyl halides for substitution and carbonyl compounds for ring formation.
The molecular formula for 1-(2,4-dimethylphenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is , with a molecular weight of 375.5 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C24H29N3O |
| Molecular Weight | 375.5 g/mol |
| IUPAC Name | 1-(2,4-dimethylphenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one |
| InChI Key | ZLCSNSBLVTVQSH-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)C1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCC(C)C |
The primary reactions involved in synthesizing this compound include:
These reactions often require specific conditions such as temperature control, use of inert atmospheres to prevent oxidation, and careful monitoring of reaction progress through techniques like thin-layer chromatography.
The mechanism of action for 1-(2,4-dimethylphenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one may involve interactions at molecular targets relevant to its biological activity. While specific data on this compound's mechanism is limited, compounds in this class often exhibit effects related to neurotransmitter modulation or inhibition of enzymes linked to disease processes.
Further studies are needed to elucidate the precise biochemical pathways affected by this compound, particularly its pharmacodynamics and pharmacokinetics in biological systems.
The compound's physical properties include:
Key chemical properties include:
1-(2,4-dimethylphenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one has potential applications in:
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4
CAS No.: